8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylsulfonyl chloride with a suitable amine precursor under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[4.5]decane-7,9-dione: A structurally related compound with different functional groups.
8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with distinct substituents.
Uniqueness
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the cyclopropylsulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds.
Properties
IUPAC Name |
8-cyclopropylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-16(13,9-1-2-9)11-5-3-10(4-6-11)14-7-8-15-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDUQDSYVSCXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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